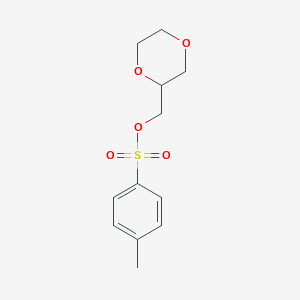

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13429146

Molecular Formula: C12H16O5S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O5S |

|---|---|

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3 |

| Standard InChI Key | JOMHMWCSNNGYNP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate, reflects its bipartite structure: a 1,4-dioxane ring (a six-membered cyclic ether with oxygen atoms at positions 1 and 4) linked via a methylene bridge to a 4-methylbenzenesulfonate group. The dioxane ring adopts a chair conformation, while the sulfonate group contributes strong electron-withdrawing characteristics, enhancing the compound’s electrophilicity .

Key structural descriptors:

-

SMILES:

CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 -

InChIKey:

JOMHMWCSNNGYNP-UHFFFAOYSA-N -

Chirality: The (±) designation indicates a racemic mixture of (R)- and (S)-enantiomers, though enantiopure forms (e.g., (R)-isomer, CAS 1067230-84-5) are also documented .

Spectroscopic and Physicochemical Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 273.07912 | 157.1 |

| [M+Na]+ | 295.06106 | 168.5 |

| [M-H]- | 271.06456 | 161.9 |

These values suggest moderate molecular rigidity, likely due to hydrogen bonding between the dioxane oxygen atoms and the sulfonate group . The compound’s solubility is enhanced in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), aligning with its use in synthetic protocols.

Synthesis and Reaction Conditions

Synthetic Pathways

The compound is typically synthesized via sulfonylation of 1,4-dioxan-2-ylmethanol using 4-methylbenzenesulfonyl chloride under basic conditions. A representative procedure involves:

-

Dissolving 1,4-dioxan-2-ylmethanol in anhydrous DCM.

-

Adding triethylamine (as a base) and 4-methylbenzenesulfonyl chloride at 0°C.

-

Stirring the mixture at room temperature for 12–24 hours.

Critical parameters:

-

Atmosphere: Reactions require inert conditions (N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride.

-

Solvent: DCM or THF optimizes reagent solubility.

-

Temperature: Low temperatures (0–5°C) during reagent addition minimize side reactions.

Optimization Challenges

Competing esterification or elimination reactions may occur if moisture is present. For instance, traces of water can hydrolyze the sulfonate ester to 4-methylbenzenesulfonic acid, reducing yields. To mitigate this, molecular sieves or anhydrous magnesium sulfate are often employed during workup .

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume